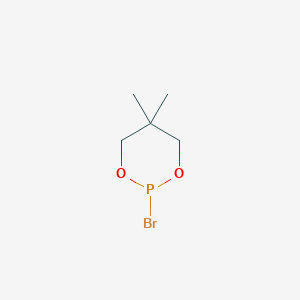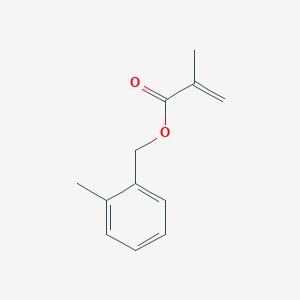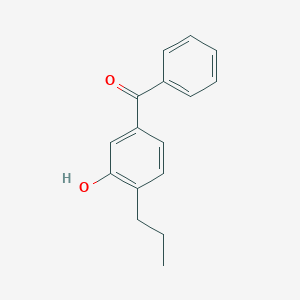
(3-Hydroxy-4-propylphenyl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Hydroxy-4-propylphenyl)(phenyl)methanone is an organic compound with the molecular formula C16H16O2 It is a derivative of benzophenone, characterized by the presence of a hydroxy group at the 3-position and a propyl group at the 4-position on one of the phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-4-propylphenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-hydroxy-4-propylbenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Hydroxy-4-propylphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nitration with HNO3 and H2SO4, sulfonation with SO3 or H2SO4, halogenation with Br2 or Cl2 in the presence of a Lewis acid.
Major Products Formed
Oxidation: Formation of (3-oxo-4-propylphenyl)(phenyl)methanone.
Reduction: Formation of (3-hydroxy-4-propylphenyl)(phenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
(3-Hydroxy-4-propylphenyl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3-Hydroxy-4-propylphenyl)(phenyl)methanone depends on its interaction with molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The aromatic rings can participate in π-π interactions, affecting the binding affinity to various receptors. The propyl group can modulate the compound’s hydrophobicity, impacting its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Hydroxyphenyl)(phenyl)methanone: Lacks the propyl group, resulting in different physical and chemical properties.
(3-Methoxy-4-propylphenyl)(phenyl)methanone: Contains a methoxy group instead of a hydroxy group, affecting its reactivity and biological activity.
(3-Hydroxy-4-methylphenyl)(phenyl)methanone: Has a methyl group instead of a propyl group, influencing its steric and electronic properties.
Uniqueness
(3-Hydroxy-4-propylphenyl)(phenyl)methanone is unique due to the presence of both a hydroxy group and a propyl group on the aromatic ring. This combination of functional groups imparts distinct physical, chemical, and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
93433-87-5 |
|---|---|
Formule moléculaire |
C16H16O2 |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
(3-hydroxy-4-propylphenyl)-phenylmethanone |
InChI |
InChI=1S/C16H16O2/c1-2-6-12-9-10-14(11-15(12)17)16(18)13-7-4-3-5-8-13/h3-5,7-11,17H,2,6H2,1H3 |
Clé InChI |
IIJOWCQKRAXAGG-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


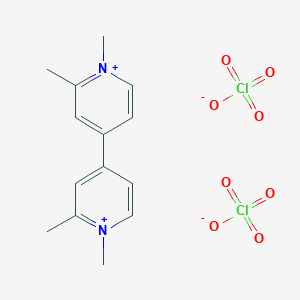




![N-[(3-Chlorophenyl)methyl]-4-methoxyaniline](/img/structure/B14344138.png)

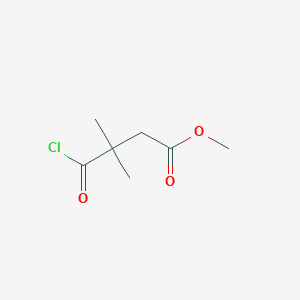
![N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14344148.png)
![4,4'-Oxybis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14344153.png)

